Diethyl cinnamylphosphonate

描述

Structural Characterization

IUPAC Nomenclature and Systematic Naming Conventions

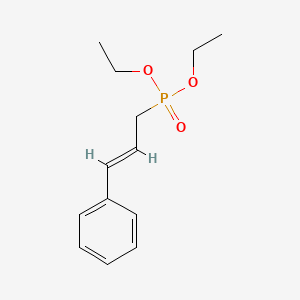

The IUPAC name of diethyl cinnamylphosphonate is [(E)-3-diethoxyphosphorylprop-1-enyl]benzene , reflecting its trans (E) configuration and functional groups. The structure comprises a benzene ring attached to a propenyl chain, where the central carbon of the double bond is bonded to a tetrahedral phosphorus atom. The phosphorus atom is further substituted with two ethoxy groups and a phosphoryl oxygen.

Key Components of the IUPAC Name:

| Component | Description |

|---|---|

| Benzene | Aromatic ring system (C₆H₅) |

| Prop-1-enyl | Three-carbon chain with a double bond between C1 and C2 |

| 3-diethoxyphosphoryl | Phosphorus atom bonded to two ethoxy groups (OCH₂CH₃) and a phosphoryl oxygen (P=O) |

| (E)-configuration | Trans arrangement of substituents across the double bond (benzene ring and ethoxy groups) |

Synonyms and Identifiers:

| Synonym | CAS Number | Alternative Identifiers |

|---|---|---|

| Diethyl trans-cinnamylphosphonate | 17316-55-1 | NSC-125942, SCHEMBL3291420, MFCD00798606 |

| Cinnamylphosphonic acid diethyl ester | 17316-55-1 | (E)-diethyl styrylphosphonite, 58922-31-9 |

Molecular Geometry and Stereochemical Configuration Analysis

The molecule adopts a trans (E) configuration at the double bond due to steric and electronic stabilization. The benzene ring and one ethoxy group are positioned anti to each other across the double bond, minimizing steric hindrance.

Key Geometric Features:

- Phosphorus Atom: Tetrahedral geometry with bond angles ≈109.5°.

- Double Bond Geometry:

- C=C bond length: ~1.34 Å (typical for trans-alkenes).

- C-P bond length: ~1.85 Å (phosphorus-carbon single bond).

- Substituent Arrangement:

Stereoelectronic Effects:

The trans configuration is stabilized by:

X-ray Crystallographic Data and Conformational Studies

While direct X-ray crystallographic data for this compound is limited, structural insights can be inferred from analogous phosphonate esters. For example, studies on related compounds reveal:

- Conformational Flexibility: The ethoxy groups exhibit rotational freedom

Structure

3D Structure

属性

IUPAC Name |

[(E)-3-diethoxyphosphorylprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19O3P/c1-3-15-17(14,16-4-2)12-8-11-13-9-6-5-7-10-13/h5-11H,3-4,12H2,1-2H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKOMEXJXBINBQ-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC=CC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(C/C=C/C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58922-31-9 | |

| Record name | NSC125942 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

准备方法

Michaelis-Arbuzov Reaction-Based Preparation

The classical and most widely employed method for preparing diethyl cinnamylphosphonate involves the Michaelis-Arbuzov reaction. This reaction typically entails the nucleophilic substitution of an alkyl halide (such as cinnamyl bromide) by a trialkyl phosphite (e.g., triethyl phosphite).

- Reaction Conditions: The reaction is carried out under an inert atmosphere (nitrogen), typically at elevated temperatures around 125 °C for 24 hours to ensure high conversion rates.

- Mechanism: The process proceeds via the formation of a reactive intermediate phosphonium salt, which rearranges to yield the phosphonate ester.

- Purification: Post-reaction, the mixture is purified by flash column chromatography on aluminium oxide using a mixture of ethyl acetate and petroleum ether (ratios ranging from 0 to 1:5) as the eluent.

- Yields and Conversion: Gas chromatography-mass spectrometry (GC-MS) analysis shows approximately 98% conversion of triethyl phosphite with this compound as the major product.

| Step | Reagents & Quantities | Conditions | Outcome |

|---|---|---|---|

| 1 | Cinnamyl alcohol (54 mg, 0.50 mmol) + Triethyl phosphite (125 mg, 0.75 mmol) | Stirred at 125 °C for 24 h under N2 | Formation of reactive intermediate and product |

| 2 | Addition of catalytic n-Bu4NI (3.7 mg, 2 mol%) | Continued stirring under N2 | Enhanced conversion and yield |

This method is well-documented for its efficiency and reliability in producing this compound with high purity and yield.

Palladium-Catalyzed Allylation/Benzylation of H-Phosphinate Esters

An alternative and more recent approach involves the palladium-catalyzed allylation or benzylation of H-phosphinate esters with alcohols, which can be adapted for the synthesis of this compound.

- Catalyst System: Typically uses palladium(0) complexes such as Pd2(dba)3 (1 mol%) with ligands like Xantphos (2 mol%) to facilitate the cross-coupling.

- Substrates: Diethyl H-phosphonate serves as the phosphinate ester precursor, reacting with cinnamyl alcohol or related allylic alcohols.

- Reaction Conditions: Reflux under nitrogen atmosphere for 24 hours in an appropriate solvent, often with a Dean-Stark trap to remove water formed during the reaction.

- Purification: The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures.

- Yields: This catalytic method affords excellent yields, often near quantitative, with high selectivity.

| Parameter | Details |

|---|---|

| Catalyst | Pd2(dba)3 (1 mol%) |

| Ligand | Xantphos (2 mol%) |

| Substrates | Diethyl H-phosphonate + cinnamyl alcohol |

| Solvent | Suitable reflux solvent (e.g., toluene) |

| Atmosphere | Nitrogen |

| Reaction Time | 24 hours |

| Purification | Silica gel chromatography (hexane/ethyl acetate) |

Spectroscopic Characterization:

- ^31P NMR signals typically appear around δ 39–52 ppm, confirming the formation of the phosphonate.

- ^1H and ^13C NMR data support the structural integrity of the cinnamyl moiety and phosphonate ester.

- High-resolution mass spectrometry (HRMS) confirms the molecular ion peaks consistent with this compound.

This palladium-catalyzed method provides a milder, more selective route compared to the classical Michaelis-Arbuzov reaction and allows for the use of diverse alcohol substrates.

Comparative Table of Preparation Methods

| Feature | Michaelis-Arbuzov Reaction | Palladium-Catalyzed Allylation/Benzylation |

|---|---|---|

| Starting Materials | Cinnamyl halide + triethyl phosphite | Diethyl H-phosphonate + cinnamyl alcohol |

| Catalyst | None (thermal reaction) | Pd2(dba)3 with Xantphos ligand |

| Reaction Temperature | ~125 °C | Reflux (solvent dependent) |

| Reaction Time | 24 hours | 24 hours |

| Atmosphere | Nitrogen | Nitrogen |

| Purification | Flash column chromatography (Al2O3) | Silica gel chromatography |

| Yield | High (~98% conversion) | Excellent (near quantitative) |

| Advantages | Simple, well-established | Milder conditions, broader substrate scope |

| Limitations | High temperature, longer reaction time | Requires expensive catalyst and ligands |

Research Findings and Mechanistic Insights

- The Michaelis-Arbuzov reaction proceeds via a phosphonium intermediate, which has been confirmed by stepwise reaction monitoring using GC-MS, showing the formation of reactive intermediates before final product formation.

- The palladium-catalyzed method likely involves oxidative addition of the phosphinate ester to the Pd(0) center, followed by nucleophilic attack by the alcohol and reductive elimination to yield the phosphonate ester. This mechanism is supported by catalyst screening and ligand effect studies indicating the critical role of the palladium complex and ligand environment for high yields.

- Both methods have been validated by extensive NMR characterization (^31P, ^1H, ^13C) and HRMS, ensuring the structural fidelity of the synthesized this compound.

化学反应分析

Friedel-Crafts Hydroarylation Reactions

Diethyl cinnamylphosphonate undergoes superacid-catalyzed Friedel-Crafts hydroarylation with arenes, forming functionalized alkylphosphonate derivatives. This reaction proceeds via superelectrophilic oxophosphonium-carbenium dication intermediates (e.g., 22 ), which exhibit enhanced electrophilicity due to charge-charge interactions and hydrogen bonding with the phosphonate group .

Key Reaction Data

| Arene Substrate | Product Structure | Yield (%) | Selectivity (para:ortho) |

|---|---|---|---|

| Benzene | 3-phenylpropylphosphonate (18 ) | 80 | - |

| Toluene | 3-(p-tolyl)-3-phenylpropylphosphonate (19 ) | 85 | 3:1 |

| Chlorobenzene | 3-(4-chlorophenyl)-3-phenylpropylphosphonate (20 ) | 79 | 2:1 |

| Bromobenzene | 3-(4-bromophenyl)-3-phenylpropylphosphonate (21 ) | 82 | 3:1 |

Conditions : Triflic acid (CFSOH, 32 equiv.) in benzene at 25°C for 4 hours .

Mechanistic Insight : Protonation of both the phosphonate oxygen and the alkene generates dication 22 , which undergoes electrophilic attack by the arene (Figure 1). The high yields with deactivated arenes like chlorobenzene highlight the reactivity of the superelectrophilic intermediate .

Tandem Olefination-Morita-Baylis-Hillman (MBH) Reactions

This compound participates in tandem olefination-MBH reactions to form allylic alcohols. Computational studies (DFT) reveal that the reaction proceeds through a low-energy oxetane intermediate (e.g., 9 ) rather than direct enone formation .

Reaction Performance

| Substrate | Product | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Cinnamylphosphonate | Allylic alcohol (1f ) | 92 | None |

| 2-Methoxy derivative | Allylic alcohol (1g ) | 65 | Enone (3g ) |

Conditions : Base-mediated reaction with aldehydes at 0°C in THF/HMPA .

Key Observation : Steric and electronic effects influence byproduct formation. The phenyl group in cinnamylphosphonate suppresses enone pathways, favoring allylic alcohol formation .

Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as a substrate in palladium-catalyzed couplings, enabling C–P bond functionalization. For example, it reacts with aryl halides under microwave irradiation to retain stereochemistry at both the phosphorus and vinyl moieties .

Example Transformation

| Reaction Partner | Product | Yield (%) | Conditions |

|---|---|---|---|

| 1,4-Diphenyl buta-1,3-diyne | (E)-Diethyl styrylphosphonate (3a ) | 92 | Pd(PPh), 10 min microwave |

Mechanism : Oxidative addition of the aryl halide to palladium followed by phosphonate coupling. Stereoretention is attributed to concerted metalation-deprotonation pathways .

Functionalization of Polystyrene Resins

This compound reacts with low-molecular-weight polystyrene in CHCl under superacidic conditions, yielding phosphonate-functionalized resins . This application leverages its dual reactivity (alkene + phosphonate) for material science .

Analysis : P NMR confirms covalent bonding to the polymer backbone (δ = 48.4 ppm) .

Base-Mediated Elimination Reactions

Treatment with strong bases like LDA (lithium diisopropylamide) induces deprotonation and subsequent elimination, forming conjugated dienes. This reaction is critical for synthesizing internal dienes like 1u .

Procedure :

科学研究应用

Synthesis Applications

Diethyl cinnamylphosphonate is primarily utilized in synthetic organic chemistry for the formation of phosphonates and phosphinates. These compounds are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.

1.1. Horner-Wadsworth-Emmons Reaction

One prominent application is in the Horner-Wadsworth-Emmons (HWE) reaction , where it serves as a reagent to generate α-hydroxymethylated enones. This reaction is significant for creating complex molecules with stereochemical control. In a study, this compound was subjected to optimized reaction conditions, yielding products with high efficiency (up to 92%) without significant by-products .

1.2. Asymmetric Synthesis

The compound has also been explored for its role in asymmetric synthesis, particularly in the formation of chiral centers. Research indicates that using this compound in conjunction with chiral catalysts can lead to high enantiomeric excesses, making it valuable for synthesizing pharmaceuticals that require specific stereochemistry .

Catalytic Applications

This compound plays a role as a catalyst or catalyst precursor in various reactions, enhancing the efficiency and selectivity of chemical processes.

2.1. Palladium-Catalyzed Reactions

In palladium-catalyzed allylation and benzylation reactions, this compound has been shown to react favorably with various substrates, leading to excellent yields of desired products . The presence of the phosphonate group facilitates the formation of carbon-phosphorus bonds, which are pivotal in constructing complex organic frameworks.

2.2. Organocatalysis

The compound has been investigated as part of organocatalytic systems, where it can participate in reactions such as hydrophosphonylation and hydrophosphinylation. These processes are essential for forming P-C bonds, which are significant in developing new organophosphorus compounds with applications in medicine and agriculture .

Biological Applications

There is growing interest in the biological applications of this compound, particularly as a potential therapeutic agent.

3.1. Antiviral Activity

Research indicates that derivatives of this compound can act as inhibitors of HIV-1 reverse transcriptase, showcasing its potential as an antiviral agent . The structural modifications involving this compound could lead to more effective treatments against viral infections.

3.2. Inhibition Studies

Studies have also explored its role as an inhibitor for specific phosphatases, revealing its potential utility in biochemical research related to inflammation and metabolic pathways . The ability to modulate enzyme activity positions this compound as a tool for investigating biological mechanisms.

Data Summary and Case Studies

作用机制

The mechanism of action of diethyl cinnamylphosphonate involves its ability to form stable carbon-phosphorus bonds. This stability allows it to interact with various molecular targets, including enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, but its unique structure makes it a valuable tool in biochemical research.

相似化合物的比较

Key Physical Properties:

- Density : 1.093 g/mL at 25°C

- Refractive Index : 1.5280 (n²⁰/D)

- Flash Point : 228°F (109°C)

- Solubility : Miscible in organic solvents (e.g., ethyl acetate, hexane) .

Its ³¹P-NMR signal appears at δ = 34.8 ppm (CDCl₃), and ¹H-NMR data confirm the trans-configuration of the cinnamyl group (J = 15.8 Hz for olefinic protons) . Diethyl cinnamylphosphonate is widely used in Horner-Wadsworth-Emmons (HWE) reactions to synthesize stereoselective alkenes, particularly in natural product synthesis (e.g., endiandric acids A–G) .

Comparison with Structurally Similar Phosphonates

Structural Analogues and Their Properties

Reactivity and Functional Group Influence

- Cinnamyl Group : The conjugated styryl moiety in this compound enhances its reactivity in HWE reactions , enabling high stereoselectivity (E:Z ≥ 20:1) for α,β-unsaturated ester formation . In contrast, diethyl ethylphosphonate lacks this conjugation, resulting in lower utility in olefination reactions .

- Electron-Withdrawing Groups : Diethyl (trichloromethyl)phosphonate exhibits increased electrophilicity due to the trichloromethyl group, making it suitable for halogenation reactions .

- Amino Substituents: Diethyl p-aminobenzylphosphonate’s amine group facilitates its use in drug discovery, particularly for targeting enzyme active sites .

Commercial Availability and Handling

This compound is available commercially (e.g., Alfa Aesar) in sizes from 5g to 100g . Its storage requires protection from light and moisture at room temperature . Comparatively, diethyl phosphite is more widely produced due to its broader industrial applications .

生物活性

Diethyl cinnamylphosphonate (DECP) is a phosphonate compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings associated with DECP, highlighting its significance in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Synthesis

This compound has the following chemical structure:

- Molecular Formula : C13H15O4P

- IUPAC Name : Diethyl (E)-3-phenylprop-2-enoate phosphonate

The synthesis of DECP typically involves the reaction of cinnamyl alcohol with diethyl phosphite. This reaction can be optimized using various catalytic methods, including the Horner-Wadsworth-Emmons (HWE) reaction, which allows for high yields of the desired product .

- Enzyme Inhibition : DECP has been identified as a competitive inhibitor of certain enzymes, particularly those involved in lipid metabolism. Its action as an inhibitor can be attributed to its structural similarity to natural substrates, allowing it to bind effectively to active sites on enzymes such as soluble epoxide hydrolase (sEH) .

- Impact on Cell Signaling : The compound may influence various signaling pathways by modulating the activity of phosphatases and other lipid-modifying enzymes. This modulation can lead to changes in cellular responses related to inflammation and vascular function .

- Potential Therapeutic Applications : Research indicates that DECP could have applications in treating conditions related to inflammation and cardiovascular diseases due to its ability to inhibit lipid metabolism pathways .

Case Studies and Research Findings

Several studies have investigated the biological effects of DECP:

- Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that DECP effectively reduced blood pressure in hypertensive rat models by inhibiting sEH activity, which plays a crucial role in regulating vascular tone through the metabolism of epoxy fatty acids .

- Study 2 : Another investigation revealed that DECP exhibited anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in vitro. This suggests a potential role for DECP in managing inflammatory diseases .

Data Table: Summary of Biological Activities

常见问题

Basic: What synthetic methodologies are effective for preparing diethyl cinnamylphosphonate, and how can purity be optimized?

This compound is commonly synthesized via palladium-catalyzed allylation of diethylphosphite with cinnamyl alcohol. A representative procedure involves reacting cinnamyl alcohol (1 mmol) and diethylphosphite (1 mmol) under catalytic conditions, followed by purification using column chromatography (hexane/ethyl acetate gradient) to yield the product as an orange oil (94% yield) . Key optimization steps include:

- Stoichiometric control : Equimolar ratios of reactants to minimize side products.

- Purification : Column chromatography with polarity-adjusted solvents to isolate the phosphonate ester.

- Characterization : -NMR (δ = 34.8 ppm) and -NMR (olefinic proton signals at δ 6.53–6.23 ppm) confirm structural integrity .

Advanced: How does steric and electronic modulation of aldehydes impact stereoselectivity in Horner-Wadsworth-Emmons (HWE) reactions with this compound?

Nicolaou et al. demonstrated that this compound, when deprotonated with LDA and condensed with aldehydes, achieves high stereoselectivity () in olefin formation (Table 4.5) . Critical factors include:

- Aldehyde steric bulk : Bulky substituents necessitate increased lithio-phosphonate equivalents to overcome steric hindrance.

- Reaction temperature : Lower temperatures favor kinetic control, enhancing -selectivity.

- Solvent choice : Non-polar solvents (e.g., THF) stabilize the transition state, improving stereochemical outcomes.

Methodological validation involves comparative -NMR analysis of olefin isomers and kinetic studies under varying conditions .

Basic: What analytical techniques are essential for characterizing this compound and its derivatives?

- NMR spectroscopy :

- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., for ).

- Chromatography : HPLC or GC-MS monitors reaction progress and purity.

Advanced: How can computational methods predict reactivity trends in this compound-mediated transformations?

Density Functional Theory (DFT) calculations model transition states in HWE reactions to predict regioselectivity and activation barriers. For example:

- Electrostatic potential maps : Highlight nucleophilic (phosphonate oxygen) and electrophilic (aldehyde carbonyl) sites.

- Conformational analysis : Optimized geometries of lithio-phosphonate intermediates explain steric effects on reaction pathways .

Experimental validation involves comparing computed energy barriers with kinetic data (e.g., Arrhenius plots) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors during reactions .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Risk assessment : Pre-experiment evaluation of reaction scale, exothermicity, and compatibility with solvents .

Advanced: What strategies resolve contradictions in reported yields for this compound-based couplings?

Discrepancies in yields (e.g., 75–94% ) arise from:

- Catalyst loading : Palladium catalyst purity and ligand choice (e.g., PPh vs. bidentate ligands).

- Moisture sensitivity : Anhydrous conditions prevent hydrolysis of phosphonate intermediates.

- Workup efficiency : Immediate quenching and extraction minimize product degradation.

Reproducibility requires strict control of reaction parameters (temperature, argon atmosphere) and validation via triplicate runs.

Basic: How is this compound utilized in natural product synthesis?

It serves as a key building block in synthesizing endiandric acids A–G, where stereoselective HWE reactions construct conjugated dienes critical to the natural products' macrocyclic scaffolds (Table 4.5) . Applications include:

- Fragment coupling : Phosphonate olefination enables modular assembly of polyene chains.

- Late-stage functionalization : Introduction of aryl groups via cinnamyl motifs.

Advanced: Can this compound participate in asymmetric catalysis, and what chiral auxiliaries are effective?

Chiral phosphonates are accessible via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。